3-benzyl-2-((cyanomethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been studied for their potential biological properties, including antitumor and antibacterial properties .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, quinazoline derivatives are typically synthesized through the reaction of suitable precursors, often involving cyclization and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a quinazoline core structure, with various functional groups attached at specific positions. These could include a benzyl group, a cyanomethylthio group, a propyl group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, reactions could occur at the benzylic position, which is a carbon atom next to a benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activities
Quinazolinone derivatives are synthesized through various chemical reactions, aiming to explore their biological activities against different diseases. For instance, Rao and Subramaniam (2015) synthesized a novel series of quinazolinone analogs substituted with benzothiophene, demonstrating their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria and antitubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds, particularly 3b and 3h, showed good antitubercular activity, and compound 3a exhibited notable antibacterial activity Rao & Subramaniam, 2015.
Antitumor and Anticancer Properties
The antitumor and anticancer properties of quinazolinone derivatives have been extensively studied, suggesting their potential as therapeutic agents. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. Several compounds demonstrated significant broad-spectrum antitumor activity, with mean GI50 values indicating their potency compared with the positive control 5-FU. Specifically, compounds showed promising activity against CNS, renal, and breast cancer cell lines, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment Al-Suwaidan et al., 2016.
Potential Antimicrobial Agents
The search for new antimicrobial agents is a constant endeavor in pharmaceutical research. Quinazolinone derivatives have been investigated for their potential antimicrobial properties. Desai, Shihora, and Moradia (2007) synthesized new quinazolines that were evaluated for their antibacterial and antifungal activities against various microorganisms, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that some of these compounds exhibited moderate to good antimicrobial activity, suggesting their potential as antimicrobial agents Desai et al., 2007.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-benzyl-2-(cyanomethylsulfanyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-11-23-19(26)16-8-9-17-18(13-16)24-21(28-12-10-22)25(20(17)27)14-15-6-4-3-5-7-15/h3-9,13H,2,11-12,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQLKURYCFUMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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